3-Aminopropanenitrile hydrochloride

Übersicht

Beschreibung

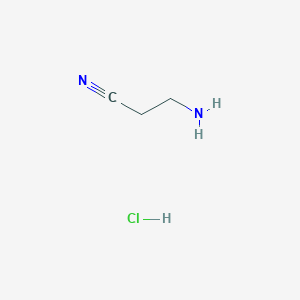

3-Aminopropanenitrile hydrochloride: is an organic compound with the molecular formula C3H6N2·HCl. It is a derivative of 3-aminopropanenitrile, which contains both amine and nitrile functional groups. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and biomedical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

3-Aminopropanenitrile hydrochloride can be synthesized through the reaction of acrylonitrile with ammonia. The reaction typically proceeds as follows:

-

Reaction of Acrylonitrile with Ammonia:

- Acrylonitrile (CH2=CHCN) is reacted with ammonia (NH3) in the presence of a catalyst.

- The reaction is carried out under controlled temperature and pressure conditions to yield 3-aminopropanenitrile.

-

Formation of Hydrochloride Salt:

- The resulting 3-aminopropanenitrile is then treated with hydrochloric acid (HCl) to form this compound.

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

- Continuous feeding of acrylonitrile and ammonia into a reactor.

- Use of a suitable catalyst to enhance the reaction rate.

- Controlled temperature and pressure to maintain optimal reaction conditions.

- Purification steps to isolate and crystallize the hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions:

3-Aminopropanenitrile hydrochloride undergoes various chemical reactions, including:

-

Oxidation:

- Oxidation of the amine group can lead to the formation of nitrile oxides or other oxidized derivatives.

-

Reduction:

- Reduction of the nitrile group can yield primary amines or other reduced products.

-

Substitution:

- The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitrile oxides or other oxidized derivatives.

Reduction: Primary amines or other reduced products.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the preparation of β-alanine and pantothenic acid.

Biology:

- Studied for its role in inhibiting lysyl oxidase, an enzyme involved in collagen cross-linking.

- Investigated for its potential effects on connective tissue disorders.

Medicine:

- Explored as a potential antirheumatic agent in veterinary medicine.

- Researched for its anticancer properties, particularly in inhibiting tumor growth.

Industry:

- Utilized in the production of pharmaceuticals and fine chemicals.

- Applied in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

3-Aminopropanenitrile hydrochloride exerts its effects primarily through the inhibition of lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in connective tissues. By inhibiting this enzyme, the compound can interfere with the normal formation and maintenance of connective tissue, leading to various biological effects.

Molecular Targets and Pathways:

Lysyl Oxidase Inhibition: The primary molecular target is lysyl oxidase, which plays a crucial role in the cross-linking of collagen and elastin.

Pathways Involved: The inhibition of lysyl oxidase affects the extracellular matrix and connective tissue remodeling pathways.

Vergleich Mit ähnlichen Verbindungen

Aminoacetonitrile: Contains an amine and nitrile group but with a shorter carbon chain.

3-Aminopropionitrile: The base compound without the hydrochloride salt.

β-Aminopropionitrile: Another name for 3-aminopropionitrile, highlighting its position on the carbon chain.

Comparison:

-

3-Aminopropanenitrile Hydrochloride vs. Aminoacetonitrile:

- This compound has a longer carbon chain, which can influence its reactivity and applications.

- Aminoacetonitrile is more commonly used in different synthetic pathways due to its shorter chain.

-

This compound vs. 3-Aminopropionitrile:

- The hydrochloride salt form is more stable and easier to handle in various applications.

- 3-Aminopropionitrile is more reactive and can be used directly in certain reactions.

-

This compound vs. β-Aminopropionitrile:

- Both names refer to the same compound, but the hydrochloride form emphasizes its salt nature, which can be relevant in specific contexts.

Biologische Aktivität

3-Aminopropanenitrile hydrochloride, also known as β-aminopropionitrile (BAPN), is a compound with significant biological activity, primarily recognized for its role as a lysyl oxidase (LOX) inhibitor. This article explores its biological activity through various studies, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 646-03-7

- Molecular Formula : C₃H₇ClN₂

- Molecular Weight : 106.554 g/mol

BAPN functions as a specific, irreversible inhibitor of lysyl oxidase, an enzyme critical for the cross-linking of collagen and elastin in connective tissues. By inhibiting LOX, BAPN disrupts normal extracellular matrix (ECM) remodeling processes, which can have both beneficial and adverse effects depending on the context of its use.

Inhibition of Lysyl Oxidase

- Collagen and Elastin Cross-Linking : BAPN's inhibition of LOX leads to reduced cross-linking of collagen and elastin fibers. This has implications for tissue elasticity and strength, particularly in conditions such as fibrosis where excessive ECM remodeling occurs .

- Impact on Cancer Cells : Research indicates that BAPN can significantly reduce the invasion and migration capabilities of cervical carcinoma cells under hypoxic conditions. In vitro studies demonstrated that treatment with 500 μM BAPN for 72 hours decreased cell migration from 240% to approximately 70% in HeLa cells .

Metabolic Effects

BAPN has been shown to influence metabolic pathways:

- Adipocyte Function : In studies involving 3T3-L1 adipocytes, BAPN normalized the expression of GLUT4 and adiponectin while improving glucose uptake in models of insulin resistance . This suggests potential applications in metabolic disorders such as obesity and diabetes.

- Weight Management : In a high-fat diet model using male Wistar rats, administration of BAPN (100 mg/kg/day) for six weeks prevented significant weight gain and improved metabolic profiles, indicating its potential role in managing obesity-related conditions .

Study on Equine Tendon Metabolism

A study investigated the effects of BAPN on equine tendon explants. The results indicated that BAPN treatment led to significantly reduced collagen production compared to control groups treated with IGF-I. The histological scores showed that explants treated with BAPN had lower levels of new collagen synthesis, raising concerns about its use in clinical cases of tendinitis .

Effects on Cardiovascular Health

In another animal model study, BAPN was shown to induce thoracic aortic dissection in C57BL/6 mice when administered at high doses (1 g/kg/day). This finding underscores the importance of careful dosage regulation when considering BAPN for therapeutic applications .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-aminopropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c4-2-1-3-5;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWHACJNMKTTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482130 | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-03-7 | |

| Record name | Propanenitrile, 3-amino-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.